molecular formula C13H21NO4S B604263 [(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 1155928-37-2

[(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No.: B604263
CAS No.: 1155928-37-2
M. Wt: 287.38g/mol
InChI Key: NLIGSCARJZPNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is an organic compound with a complex structure that includes an ethoxy group, a hydroxymethyl group, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Ethoxylation: Introduction of the ethoxy group to the benzene ring.

    Sulfonation: Addition of the sulfonamide group to the benzene ring.

    Alkylation: Introduction of the hydroxymethylpropyl group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the sulfonamide group can produce an amine derivative.

Scientific Research Applications

[(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets. The ethoxy and sulfonamide groups may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide
  • 4-methoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide
  • 4-ethoxy-N-[1-(hydroxymethyl)propyl]-2-methylbenzenesulfonamide

Uniqueness

[(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the ethoxy group, in particular, can enhance its solubility and stability compared to similar compounds.

Properties

CAS No.

1155928-37-2

Molecular Formula

C13H21NO4S

Molecular Weight

287.38g/mol

IUPAC Name

4-ethoxy-N-(1-hydroxybutan-2-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C13H21NO4S/c1-4-11(9-15)14-19(16,17)12-6-7-13(18-5-2)10(3)8-12/h6-8,11,14-15H,4-5,9H2,1-3H3

InChI Key

NLIGSCARJZPNFJ-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)OCC)C

Origin of Product

United States

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